molecular formula C26H22N2O3S B3009307 2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 4-benzoylbenzoate CAS No. 953194-63-3

2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 4-benzoylbenzoate

Cat. No.: B3009307
CAS No.: 953194-63-3
M. Wt: 442.53
InChI Key: DBXOPOFPPKEFRY-UHFFFAOYSA-N
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Description

2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 4-benzoylbenzoate is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 4-benzoylbenzoate typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloroethyl) piperidine hydrochloride to yield the final product . The reaction conditions often include the use of organic solvents such as toluene and the application of heat to facilitate the coupling reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 4-benzoylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 4-benzoylbenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 4-benzoylbenzoate involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the conversion of arachidonic acid to prostaglandins and thromboxanes. This inhibition reduces the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects . Molecular docking studies have shown that the compound binds effectively to the active site of COX enzymes, stabilizing the enzyme-inhibitor complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 4-benzoylbenzoate is unique due to its combination of a piperidine ring, benzothiazole moiety, and benzoylbenzoate group.

Properties

IUPAC Name

(2-piperidin-1-yl-1,3-benzothiazol-6-yl) 4-benzoylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O3S/c29-24(18-7-3-1-4-8-18)19-9-11-20(12-10-19)25(30)31-21-13-14-22-23(17-21)32-26(27-22)28-15-5-2-6-16-28/h1,3-4,7-14,17H,2,5-6,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBXOPOFPPKEFRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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